molecular formula C23H28ClNO5 B401888 ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B401888
M. Wt: 433.9g/mol
InChI Key: IECHKWUWZOYOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of substituents: The chloro, hydroxy, and methyloxy groups are introduced through selective halogenation, hydroxylation, and methylation reactions.

    Esterification: The carboxylate group is formed by esterifying the carboxylic acid derivative with isopropanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in research to understand its effects on various biological pathways and targets.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammation, microbial growth, and cancer cell proliferation.

    Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit DNA synthesis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Phenyl Substituted Quinoline: Compounds with similar phenyl substitutions.

Uniqueness

ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C23H28ClNO5

Molecular Weight

433.9g/mol

IUPAC Name

propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H28ClNO5/c1-11(2)30-22(28)18-12(3)25-15-9-23(4,5)10-16(26)20(15)19(18)13-7-14(24)21(27)17(8-13)29-6/h7-8,11,19,25,27H,9-10H2,1-6H3

InChI Key

IECHKWUWZOYOMN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C

Origin of Product

United States

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